molecular formula C₁₅H₂₇I B1160887 (1E,5E)-1-Iodopentadeca-1,5-diene

(1E,5E)-1-Iodopentadeca-1,5-diene

Cat. No.: B1160887
M. Wt: 334.28
Attention: For research use only. Not for human or veterinary use.
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Description

(1E,5E)-1-Iodopentadeca-1,5-diene is a halogenated aliphatic diene characterized by a 15-carbon chain with iodine substituents at the terminal position and conjugated double bonds at the 1,5-positions. This structure confers unique reactivity due to the electron-withdrawing nature of iodine and the conjugation of the diene system.

Properties

Molecular Formula

C₁₅H₂₇I

Molecular Weight

334.28

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key differences between (1E,5E)-1-Iodopentadeca-1,5-diene and analogous compounds:

Compound Name Molecular Formula Key Features Applications/Properties Reference
(1E,5E)-1-Iodopentadeca-1,5-diene C₁₅H₂₅I Linear chain, terminal iodine, 1,5-diene Potential in cross-coupling reactions (iodine as leaving group) -
3-Ethyloct-1,5-diene isomers C₁₀H₁₆ Shorter chain (C10), no halogen Hydrocarbons in olive oil; biodiversity markers
(4E,8E)-β-Humulene C₁₅H₂₄ Macrocyclic terpene, conjugated dienes Natural product; industrial uses (e.g., fragrances)
Stigmastan-3,5-diene C₂₉H₄₈ Steroid backbone, non-halogenated Anti-inflammatory activity in plant extracts
Bicyclo[2.2.1]hepta-2,5-diene (nbd*) C₇H₁₀ Bicyclic framework, chiral ligand Asymmetric catalysis (e.g., rhodium complexes)
Key Observations:

Chain Length and Substituents :

  • The iodopentadecadiene’s long chain (C15) and iodine substituent distinguish it from shorter dienes like 3-ethyloct-1,5-diene (C10) and cyclic systems like β-humulene . The iodine enhances electrophilicity, making it a candidate for substitution or elimination reactions.

Reactivity in Catalysis :

  • Unlike chiral bicyclic dienes (e.g., nbd*), which are prized for coordinating transition metals in asymmetric catalysis , the linear structure of iodopentadecadiene may limit its use as a ligand. However, the iodine atom could facilitate oxidative addition in cross-coupling reactions.

Biological Activity :

  • Stigmastan-3,5-diene, a steroid-derived diene, exhibits anti-inflammatory properties due to lipophilicity . The iodopentadecadiene’s iodine and linear chain may alter its bioavailability or membrane interaction compared to steroidal dienes.

Natural vs. Synthetic Context :

  • β-Humulene, a natural macrocyclic diene, is used in fragrances and flavors , whereas iodopentadecadiene’s synthetic nature and halogenation suggest applications in pharmaceutical or materials chemistry.

Physicochemical Properties

While explicit data on iodopentadecadiene is absent, inferences can be made:

  • Solubility: Likely lower than non-halogenated dienes (e.g., 3-ethyloct-1,5-diene) due to iodine’s hydrophobic character.
  • Boiling Point : Higher than shorter-chain dienes (e.g., C10 hydrocarbons) due to increased molecular weight .

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